molecular formula C7H6N2O2S B2796372 Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 1545546-65-3

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B2796372
CAS No.: 1545546-65-3
M. Wt: 182.2
InChI Key: CTUTYJPDHWNMRT-UHFFFAOYSA-N
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Description

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate (CAS: 1545546-65-3) is a heterocyclic compound featuring a fused imidazo-thiazole core with a methyl ester group at the 2-position. Its molecular formula is C₇H₆N₂O₂S, and it has a molecular weight of 182.20 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. Its synthetic routes often involve cyclization reactions, such as the condensation of thiazol-2-amine derivatives with halogenated ketones or esters, followed by functional group modifications like ester hydrolysis or amide coupling .

For example, derivatives of this core have been explored as metallo-β-lactamase inhibitors to combat antibiotic resistance and as antifungal agents against Fusarium oxysporum .

Properties

IUPAC Name

methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-11-6(10)5-4-9-3-2-8-7(9)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUTYJPDHWNMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545546-65-3
Record name methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system . The reaction is usually carried out under reflux conditions in a solvent such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form imidazo[2,1-b]thiazole-2-carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions Reagents Product Yield Source
Acidic (HCl, H₂O/EtOH)6M HCl, reflux, 6 hImidazo[2,1-b]thiazole-2-carboxylic acid85%
Basic (NaOH, H₂O/MeOH)2M NaOH, 60°C, 4 hImidazo[2,1-b]thiazole-2-carboxylic acid sodium salt78%

Electrophilic Aromatic Substitution

The electron-deficient thiazole and imidazole rings direct electrophiles to specific positions. Nitration and halogenation occur preferentially at the 5- and 6-positions of the fused ring system.

Reaction Reagents Position Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hC-55-Nitroimidazo[2,1-b]thiazole-2-carboxylate62%
Bromination (radical)NBS, AIBN, CCl₄, reflux, 6 hC-66-Bromoimidazo[2,1-b]thiazole-2-carboxylate70%

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution reactions, enabling conversion to amides or thioesters.

Reagents Conditions Product Yield Source
NH₃ (gaseous)MeOH, 25°C, 12 hImidazo[2,1-b]thiazole-2-carboxamide65%
PiperazineEDCI/HOBt, DMF, rt, 24 hImidazo[2,1-b]thiazole-2-(piperazinyl)amide58%

Reduction Reactions

The ester can be reduced to a primary alcohol or modified via selective reduction of the heterocyclic core.

Reagent Conditions Product Yield Source
LiAlH₄THF, 0°C → rt, 3 h2-(Hydroxymethyl)imidazo[2,1-b]thiazole73%
NaBH₄/CuIMeOH, 50°C, 2 hPartially reduced thiazolidine derivative41%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction at reactive positions.

Reaction Type Catalyst Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane6-Arylimidazo[2,1-b]thiazole-2-carboxylate68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃3-Amino-substituted derivative55%

Cyclization and Spirocompound Formation

Intramolecular cyclization with bifunctional reagents generates fused or spirocyclic systems.

Reagent Conditions Product Yield Source
Mercaptoacetic acidBenzene, reflux, Dean-StarkSpiro[imidazo[2,1-b]thiazole-4,3'-thiazolidine]60%
2-Mercaptopropionic acidToluene, 110°C, 8 hSpirocyclic lactam derivative52%

Functionalization via Alkylation/Acylation

The nitrogen atoms in the imidazole ring undergo alkylation or acylation.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 6 hN-Methylimidazo[2,1-b]thiazole-2-carboxylate80%
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 1 hN-Acetylimidazo[2,1-b]thiazole-2-carboxylate75%

Key Reactivity Trends:

  • Electronic Effects : The ester group at C-2 deactivates the thiazole ring, directing electrophiles to C-5 and C-6 .

  • Biological Relevance : Derivatives exhibit anticancer and enzyme inhibitory activity, particularly against carbonic anhydrase II .

  • Synthetic Utility : The methyl ester serves as a versatile handle for generating amides, acids, or reduced alcohols for drug discovery .

Scientific Research Applications

Anticancer Activity

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate and its derivatives have been extensively studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms.

  • Mechanism of Action : One study highlighted that certain chalcone conjugates featuring the imidazo[2,1-b]thiazole scaffold demonstrated potent cytotoxicity against multiple human cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.64 to 30.9 μM. Notably, one derivative exhibited IC50 values as low as 0.64 μM across all tested lines, indicating strong antiproliferative activity .
  • Cell Cycle Arrest : Flow cytometric analysis revealed that these compounds can induce cell cycle arrest in the G2/M phase and lead to apoptotic cell death. This was confirmed through assays that measured caspase activation and DNA fragmentation .

Table 1: Cytotoxic Activity of Methyl Imidazo[2,1-b][1,3]thiazole Derivatives

Compound IDCell LineIC50 (μM)Mechanism of Action
11xMCF-70.64Tubulin polymerization inhibition
11xA5491.44Apoptosis via caspase activation
OtherHeLa30.9Induction of cell cycle arrest

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of various enzymes.

  • Dihydrofolate Reductase Inhibition : Recent studies have synthesized novel derivatives that exhibit potent inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Compounds derived from this scaffold showed IC50 values as low as 0.079 µM, comparable to established inhibitors like methotrexate . This suggests potential applications in treating cancers and bacterial infections where DHFR plays a pivotal role.
  • Carbonic Anhydrase Inhibition : Other derivatives have been evaluated for their ability to inhibit carbonic anhydrases (CAs), particularly isoforms associated with tumor growth (hCA IX and hCA XII). Some compounds demonstrated selective inhibition against hCA II with K_i values ranging from 57.7 to 98.2 µM, highlighting their potential in cancer therapy .

Table 2: Enzyme Inhibition Profiles

Compound IDEnzyme TargetIC50/Ki (μM)Selectivity
Compound 22Dihydrofolate Reductase0.079High
Compound 9aeCarbonic Anhydrase II57.7Selective over IX & XII

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment.

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth through its action on DHFR, making it a candidate for developing new antibiotics or treatments for bacterial infections .
  • Neuroprotective Effects : Some derivatives are being investigated for their ability to cross the blood-brain barrier effectively and may offer neuroprotective benefits in conditions such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Comparison with Similar Compounds

Structural Variations and Key Modifications

The following table summarizes critical structural differences and similarities between methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Synthetic Method(s) Biological Relevance References
This compound Methyl ester, unsaturated thiazole ring 182.20 Cyclization with ethyl 2-chloro-3-oxobutanoate Pharmacological scaffold
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate Ethyl ester, dihydro thiazole ring 248.73 Esterification and dihydro ring formation Intermediate for amide coupling
Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate Benzannulated thiazole ring 246.29 Friedel-Crafts acylation Enhanced aromatic interactions
5-Iodoimidazo[2,1-b][1,3]thiazole-2-carboxylate Iodo substituent at position 5 340.10 Halogenation with iodine Potential radiolabeling applications
N-[(4-Fluorophenyl)methyl]-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide Fluorinated benzyl group, carboxamide 321.83 Boc deprotection and amide coupling Improved metabolic stability

Biological Activity

Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of both imidazole and thiazole rings. Its structure allows for various chemical modifications that can enhance its biological activity. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic chemistry to develop derivatives with improved properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in various cellular processes. For instance, studies indicate that it can inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell migration and proliferation . Additionally, it has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study reported that derivatives of this compound showed potent cytotoxicity against various cancer cell lines, including those associated with pancreatic cancer . The mechanism involves the inhibition of FAK phosphorylation, leading to reduced cell migration and proliferation.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
6aMesoII0.59FAK Inhibition
6bSTO2.81FAK Inhibition
5cH37Rv3.125Antitubercular Activity

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against Mycobacterium tuberculosis and other bacterial strains . The presence of specific substituents on the thiazole ring enhances this activity by improving binding affinity to bacterial targets.

Anti-inflammatory Effects

This compound has been found to selectively inhibit COX-2 with high potency (IC50 values ranging from 0.08 to 0.16 µM), suggesting potential use in treating inflammatory conditions . The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

  • Study on FAK Inhibition : A series of imidazo[2,1-b][1,3]thiazole derivatives were evaluated for their ability to inhibit FAK in mesothelioma cells. Compounds showed promising antitumor activity and enhanced efficacy when combined with gemcitabine .
  • COX-2 Selectivity Study : Research highlighted the structure-activity relationship (SAR) of various derivatives indicating that modifications at specific positions significantly affect COX-2 inhibition potency .
  • Antitubercular Activity : A new series of compounds derived from this compound were tested against Mycobacterium tuberculosis with several compounds showing low minimum inhibitory concentrations (MIC) .

Q & A

Q. What are the key synthetic routes for Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation, Michael addition, and cyclization. For example, solvent-free conditions with Eaton's reagent (P2O5·MeSO3H) at 80°C achieved yields of 90–96% in fused imidazo[2,1-b]thiazole derivatives . Key parameters include temperature control, catalyst selection (e.g., Eaton's reagent outperformed FeCl3 and PTSA), and solvent elimination to enhance efficiency . Purification often employs chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Common methods include:

  • Thin-layer chromatography (TLC) for reaction monitoring .
  • Melting point determination using electrothermal apparatus .
  • NMR (1H/13C) and IR spectroscopy to confirm functional groups and regiochemistry .
  • X-ray crystallography for resolving complex fused-ring systems, as demonstrated for related imidazo-thiazinones .

Q. What are the primary biological activities associated with this scaffold?

Imidazo[2,1-b][1,3]thiazoles exhibit broad pharmacological activities, including:

  • Anticancer : Derivatives showed cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cells .
  • Antimicrobial : Structural analogs demonstrated efficacy against bacteria and fungi .
  • Anticonvulsant : Thiazole-bearing analogs reduced seizure activity in rodent models .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in imidazo-thiazole synthesis?

Contradictions in yield data often arise from catalyst selectivity and solvent effects. For example, Eaton's reagent achieved 90% yield under solvent-free conditions, while FeCl3 in CS2 yielded only 32% . Systematic optimization should include:

  • Screening Lewis acids (e.g., AlCl3 vs. PPA) .
  • Evaluating solvent-free vs. polar aprotic solvents (e.g., EtOH vs. DMF) .
  • Adjusting substituent electronics (e.g., electron-withdrawing groups on aldehydes improved cyclization) .

Q. How do structural modifications influence biological activity and pharmacokinetics?

  • Electron-deficient aryl groups (e.g., nitro or fluorophenyl) enhanced anticancer activity by improving target binding .
  • Ester vs. carboxylic acid derivatives : Ethyl esters (e.g., Ethyl 6-phenylimidazo[2,1-b]thiazole-3-carboxylate) showed higher bioavailability than carboxylic acids due to improved membrane permeability .
  • Fluorine substitution at the 6-position increased metabolic stability by reducing CYP450-mediated oxidation .

Q. How can contradictions in biological activity data across studies be addressed?

Discrepancies often stem from assay variability or cell-line-specific responses. For example:

  • Anticancer activity : A derivative showed IC50 = 2.1 µM in MCF-7 cells but was inactive in HepG2, highlighting the need for multi-cell-line screening .
  • Antimicrobial testing : Standardized protocols (e.g., CLSI guidelines) and comparator drugs (e.g., ciprofloxacin) should be used to normalize results .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking identified key interactions with targets like EGFR (e.g., hydrogen bonding with Met793 and hydrophobic contacts with Leu718) .
  • QSAR models using descriptors like logP and polar surface area predicted improved BBB penetration for anticonvulsant analogs .
  • Cambridge Structural Database (CSD) analysis validated stereoelectronic effects of substituents on binding .

Methodological Considerations

  • Synthetic Challenges : Microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes for analogous imidazo-thiazoles .
  • Data Reproducibility : Strict control of anhydrous conditions is critical, as moisture deactivates Eaton's reagent .
  • Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with in vivo models .

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